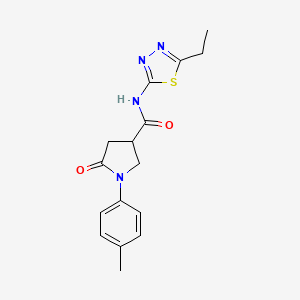
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves multiple steps, including cyclization reactions and the use of manganese(II) catalyzed reactions to form thiadiazole rings from substituted thiosemicarbazide or thiohydrazide precursors. These processes result in the formation of thiadiazole rings, which are crucial structural components of the target compound (Dani et al., 2013).
Molecular Structure Analysis
Structural elucidation of related compounds is often achieved using techniques such as NMR, 13C, IR spectroscopy, and single crystal X-ray diffraction. These methods provide detailed information about the molecular geometry, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the compound's chemical behavior and properties (Dani et al., 2013).
Chemical Reactions and Properties
Compounds containing the 1,3,4-thiadiazol ring system undergo various chemical reactions, including oxidation, cyclization, and condensation, to yield new derivatives with potentially significant biological activities. These reactions are critical for the synthesis of novel compounds and for the modification of existing molecules to enhance their properties (Adhami et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are crucial for the compound's application in various fields, as they affect its stability, reactivity, and interaction with other molecules. Single crystal X-ray analysis helps in determining the precise arrangement of atoms within a molecule, providing insights into its physical properties (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide derivatives, such as reactivity, acidity, basicity, and the ability to undergo specific chemical reactions, are determined by their functional groups and molecular structure. Understanding these properties is essential for exploring the compound's potential applications and for developing new synthetic methodologies (Adhami et al., 2014).
Aplicaciones Científicas De Investigación
Metabolism and Disposition
A study on the disposition and metabolism of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways and elimination of similar compounds. The research found that the compound was predominantly eliminated via feces, with a significant portion undergoing metabolism to more polar metabolites, highlighting the importance of understanding the metabolism for compounds with similar structures (Renzulli et al., 2011).
Pharmacokinetics
The pharmacokinetics of another similar compound, dabigatran, a direct thrombin inhibitor, were studied to understand its absorption, distribution, metabolism, and excretion in humans. The study revealed that dabigatran is predominantly excreted in the feces after oral treatment and in the urine after intravenous treatment, with the main metabolic reaction being hydrolysis. This study sheds light on the pharmacokinetic behavior of compounds with related structures (Blech et al., 2008).
Bioactive Compound Studies
Research into the effects of the uricogenic agent, 2-ethylamino-1,3,4-thiadiazole, in patients with a disorder of uric acid metabolism provides a basis for understanding how compounds with a thiadiazole component may interact with biological systems, suggesting potential therapeutic or adverse effects related to uric acid metabolism (Nyhan et al., 1968).
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-3-13-18-19-16(23-13)17-15(22)11-8-14(21)20(9-11)12-6-4-10(2)5-7-12/h4-7,11H,3,8-9H2,1-2H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNVWWANNAUIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)


![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)
![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)
![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)
![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)
![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)
![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)
![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)